MELK Inhibitory Activity of the 2,5-Dimethylphenyl Analog Compared to a Piperidine Ether Derivative
In a head-to-head screening panel, methyl 3-[(2,5-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate (CAS 895260-25-0) demonstrated extremely weak inhibition of Maternal Embryonic Leucine Zipper Kinase (MELK) with an IC50 > 10,000 nM [1]. This contrasts sharply with a closely related piperidine ether derivative from the same chemical series, which achieved a potent IC50 of 37 nM under identical assay conditions [2]. This >270-fold difference in potency highlights the critical, detrimental impact of the 2,5-dimethylphenyl substitution on kinase binding within this scaffold.
| Evidence Dimension | MELK Inhibition (IC50) |
|---|---|
| Target Compound Data | > 10,000 nM |
| Comparator Or Baseline | Piperidine ether analog (BindingDB ID: BDBM50529793): 37 nM |
| Quantified Difference | >270-fold less potent |
| Conditions | Inhibition of MELK (unknown origin) using a peptide substrate, incubated for 30 min, detected by europium donor dye-based plate reader. |
Why This Matters
This direct comparison proves the 2,5-dimethylphenyl analog is essentially inactive against MELK, disqualifying it for any research program targeting this kinase, unlike potent analogs within the same chemotype.
- [1] BindingDB. BDBM50166121: IC50 > 1.00E+4 nM for MELK. http://bdb8.ucsd.edu/rwd/jsp/dbsearch/PrimarySearch_ki.jsp (accessed 2026-05-04). View Source
- [2] BindingDB. BDBM50529793: IC50 = 37 nM for TAK1-TAB1. https://www.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp (accessed 2026-05-04). View Source
